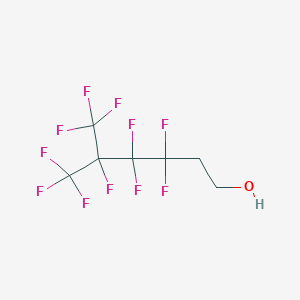

1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol

Description

Per- and polyfluoroalkyl substances (PFAS) represent a large and complex class of synthetic organofluorine compounds that have garnered significant scientific interest since their development in the 1940s. nih.govfda.gov This group encompasses thousands of individual chemicals, all characterized by a backbone of linked carbon and fluorine atoms. nih.govnih.gov The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting exceptional thermal and chemical stability to these substances. fda.govwikipedia.org This inherent stability is responsible for their high persistence in the environment, earning them the moniker "forever chemicals". wikipedia.orgmdpi.com

The unique properties of PFAS, such as their ability to repel water, oil, grease, and stains, have led to their widespread use in a vast array of industrial and consumer products. nih.govmdpi.com Applications include non-stick cookware, waterproof textiles, food packaging, cleaning products, and highly effective firefighting foams. fda.govwikipedia.orghawaii.gov Due to their extensive use and resistance to degradation, PFAS are now ubiquitously found in various environmental compartments, including soil, air, and water, as well as in the blood and tissues of wildlife and humans. nih.govwikipedia.org The widespread presence and persistence of these compounds have prompted extensive research into their behavior, fate, and potential impacts. nih.gov

Within the broad category of PFAS, Fluorotelomer Alcohols (FTOHs) are a significant subclass of polyfluorinated compounds. wikipedia.org They are structurally defined by a perfluorinated carbon chain attached to a two-carbon ethyl alcohol group, following the general chemical formula F(CF₂CF₂)ₙCH₂CH₂OH. acs.orgacs.org FTOHs are commonly named using a system that indicates the number of fluorinated carbons versus the number of non-fluorinated, hydrogenated carbons. For example, F(CF₂)₈CH₂CH₂OH is known as 8:2 FTOH. wikipedia.orgacs.org

Below is a table detailing the properties of several common linear FTOHs, which provide a baseline for understanding the physical-chemical characteristics of this compound class.

| Property | 4:2 FTOH | 6:2 FTOH | 8:2 FTOH |

| Chemical Formula | C₆H₅F₉O | C₈H₅F₁₃O | C₁₀H₅F₁₇O |

| Molecular Weight | 264.09 g/mol | 364.10 g/mol | 464.10 g/mol |

| CAS Number | 2043-47-2 | 647-42-7 | 678-39-7 |

| Boiling Point | 140-143 °C | 185-187 °C | 225-227 °C |

| Density | 1.59 g/mL at 25 °C | 1.67 g/mL at 25 °C | 1.72 g/mL at 25 °C |

| Common Synonyms | 1H,1H,2H,2H-Perfluorohexan-1-ol | 1H,1H,2H,2H-Perfluorooctan-1-ol | 1H,1H,2H,2H-Perfluorodecan-1-ol |

Note: Data compiled from multiple chemical information sources. synquestlabs.comsigmaaldrich.comchemicalbook.comnih.gov

While a significant portion of historical research has concentrated on linear FTOHs, the study of branched isomers is an emerging area of importance in fluorochemistry. The introduction of branching, such as a methyl group on the perfluoroalkyl chain, fundamentally alters the molecule's three-dimensional structure. This deviation from linearity can influence key physicochemical properties, including boiling point, vapor pressure, and solubility.

The primary significance of studying branched perfluorinated alcohols lies in their potential for different environmental behavior and metabolic pathways compared to their linear counterparts. The presence and ratio of branched versus linear PFAS isomers in environmental and biological samples can provide insights into the sources and transformation pathways of contamination. acs.org For instance, certain manufacturing processes may produce specific isomer profiles, and the atmospheric degradation of a branched FTOH is expected to yield branched PFCAs. acs.org Understanding the chemistry of these branched structures is crucial for developing a comprehensive picture of PFAS contamination and for creating more accurate environmental fate and transport models.

1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol serves as a key model compound for investigating the properties and behavior of branched-chain FTOHs. Its structure is analogous to the linear 6:2 FTOH but includes a trifluoromethyl (-CF₃) branch on the perfluorinated chain. Research into this specific molecule allows for a direct comparison between a linear and a branched FTOH of similar chain length, isolating the effects of the branched structure.

The study of this compound is critical because branched PFAS isomers have been identified in the environment and in biota. acs.org The degradation of precursor compounds like this compound is a plausible source of the branched terminal acids observed. acs.orgresearchgate.net Therefore, characterizing its chemical properties and degradation pathways is essential for understanding the origins and fate of the broader class of branched PFAS found globally.

| Property | This compound |

| Chemical Formula | C₇H₅F₁₃O |

| Molecular Weight | 364.09 g/mol |

| Structure | (CF₃)₂CFCF₂CF₂CH₂CH₂OH |

| Description | A branched fluorotelomer alcohol, isomeric with linear 6:2 FTOH. |

| Research Significance | Model compound for studying the effects of branching on FTOH properties and environmental fate. |

The primary goal of research focused on this compound is to fill critical knowledge gaps concerning branched FTOHs. The specific objectives of such research programs typically include:

Synthesis and Characterization: Developing efficient synthetic routes for the compound and thoroughly characterizing its physical and chemical properties.

Comparative Analysis: Quantitatively comparing its properties (e.g., volatility, water solubility, partitioning behavior) against its linear isomer, 1H,1H,2H,2H-Perfluorooctan-1-ol (6:2 FTOH), to determine the specific influence of the branched structure.

Degradation Studies: Investigating its atmospheric and microbial degradation pathways to identify the resulting transformation products, particularly the structure of the terminal branched PFCAs that may be formed.

Environmental Modeling: Using the experimental data to improve environmental fate and transport models, allowing for more accurate predictions of how branched FTOHs and their degradation products are distributed and persist in the environment.

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F11O/c8-3(9,1-2-19)5(11,12)4(10,6(13,14)15)7(16,17)18/h19H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUQRWZHUUPZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F11O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379897 | |

| Record name | 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89076-11-9 | |

| Record name | 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89076-11-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 1h,1h,2h,2h Perfluoro 5 Methylhexan 1 Ol

Reactivity at the Hydroxyl Group: Advanced Functionalization Pathways

The terminal hydroxyl group serves as a versatile handle for a variety of chemical modifications, enabling the synthesis of a wide range of derivatives. These transformations are crucial for integrating the unique properties of the fluorinated segment into larger molecules, such as surfactants, coatings, and polymers.

The hydroxyl group of fluorotelomer alcohols like 1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol readily undergoes esterification with carboxylic acids, acyl chlorides, or acid anhydrides. While the electron-withdrawing nature of the nearby perfluoroalkyl chain can influence reaction rates, the presence of the ethylene (B1197577) spacer allows these reactions to proceed under relatively standard conditions. researchgate.net

Acid-catalyzed esterification (Fischer esterification) with carboxylic acids is a common method. To drive the reaction to completion, water is typically removed as it is formed, often through azeotropic distillation with a suitable solvent like toluene. researchgate.net More reactive acylating agents can also be employed. For instance, reaction with an acyl chloride or acid anhydride, often in the presence of a base catalyst such as pyridine (B92270) or triethylamine, can lead to higher yields and milder reaction conditions. researchgate.net

The following table summarizes typical conditions reported for the esterification of a structurally similar fluorotelomer alcohol, 1H,1H,2H,2H-nonafluoro-1-hexanol.

| Reactant | Catalyst | Solvent | Conditions | Reference |

| Carboxylic Acid | p-Toluene sulfonic acid | Toluene | Reflux, 130 °C, 48 h (with azeotropic water removal) | researchgate.net |

| Carboxylic Acid | Concentrated Sulfuric Acid | None (neat) | 50 °C, 15 min, then heated | researchgate.net |

| Acetic Anhydride | Basic amine (e.g., Pyridine, DMAP) | Not specified | Not specified | researchgate.net |

Etherification reactions are another important pathway for derivatization. While less commonly detailed for this specific compound, standard methods like the Williamson ether synthesis (reaction of the corresponding alkoxide with an alkyl halide) are chemically feasible.

The functionalization of this compound is a key step in producing monomers for specialized fluoropolymers. These polymers are valued for properties such as low surface energy, high thermal stability, and chemical resistance.

Acrylate (B77674) Monomer Synthesis: Fluorinated acrylate monomers can be synthesized by reacting the alcohol with acryloyl chloride or methacryloyl chloride in the presence of a non-nucleophilic base. The resulting monomers can then undergo radical polymerization to form polyacrylates with pendant fluorinated side chains. These polymers are extensively used in the formulation of high-performance coatings, resins, and surface treatments. rug.nl

Vinyl Ether Monomer Synthesis: The synthesis of fluorinated vinyl ether monomers from the corresponding alcohol is also a viable pathway. These monomers are particularly suited for photoinduced cationic polymerization, a process that is fast, solvent-free, and not inhibited by oxygen. inrim.it Copolymers made from fluorinated vinyl ethers can exhibit desirable properties like low refractive indices and excellent surface properties, making them suitable for applications in self-cleaning coatings and optical waveguides. inrim.it The copolymerization of vinyl ether monomers with other reactive partners, such as acrylates, can be used to tune the final properties of the resulting polymer. rug.nlrsc.org

Chemical Transformations Involving the Perfluorinated Alkyl Chain

A defining characteristic of per- and polyfluoroalkyl substances (PFAS) is their exceptional chemical and thermal stability. rsc.org This stability is attributed to the strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. rsc.org Consequently, the perfluorinated moiety of this compound is highly resistant to degradation under most chemical conditions, including exposure to strong acids, bases, and oxidizing agents. rsc.org

These compounds are often referred to as "forever chemicals" due to their persistence in the environment. nih.gov Studies on various PFAS have demonstrated their stability in different media over extended periods. For example, many perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl sulfonic acids (PFSAs) show no measurable degradation in deionized water or methanol (B129727) over approximately 30 days. nih.govresearchgate.net However, some polyfluoroalkyl ether acids have shown susceptibility to degradation via decarboxylation in polar aprotic solvents like DMSO and acetonitrile. researchgate.net The saturated perfluoroalkyl chain in this compound is expected to be highly stable across a range of solvents.

The following table summarizes the stability of two representative PFAS compounds in various solvents at room temperature, illustrating the general stability of such fluorinated substances.

| Compound | Solvent | Stability over ~30 days | Reference |

| PFHxA (Perfluorohexanoic acid) | Deionized Water | Stable (93% recovery) | nih.gov |

| PFHxA (Perfluorohexanoic acid) | Methanol | Stable (98-100% recovery) | nih.gov |

| PFHxS (Perfluorohexane sulfonic acid) | Deionized Water | Stable (91% recovery) | nih.gov |

| PFHxS (Perfluorohexane sulfonic acid) | Isopropyl Alcohol | Stable (99% recovery) | nih.gov |

| Polyfluoroalkyl Ether Acids | Acetonitrile, Acetone, DMSO | Degradation observed for some structures | researchgate.net |

The perfluorinated alkyl chain is generally unreactive towards both radical and ionic attack under typical laboratory and environmental conditions. Its high C-F bond energy and the steric shielding of the carbon backbone by the larger fluorine atoms make it a poor substrate for most common chemical transformations.

Reactions involving the cleavage of C-F or C-C bonds within the perfluorinated chain typically require high-energy inputs, such as high temperatures, pressures, or specialized reagents. researchgate.net For instance, some industrial processes utilize high pressures to initiate radical polymerization or telomerization of fluorinated olefins. researchgate.net However, these conditions are not relevant to the reactivity of the saturated perfluoroalkyl chain of this compound in most applications. Due to this inherent inertness, there is limited literature on radical or ionic reactions involving this part of the molecule under conventional synthetic conditions.

Mechanistic Elucidation of Key Chemical Transformations and Reaction Kinetics

The mechanistic pathways for reactions at the hydroxyl group of this compound follow established principles of organic chemistry. For example, acid-catalyzed esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water.

The study of reaction kinetics and mechanisms is crucial for optimizing synthetic processes and gaining control over reaction outcomes. nih.govresearchgate.net For complex systems, such as mechanochemical reactions or polymerizations, time-resolved in-situ monitoring techniques can provide detailed insights into reaction profiles, including induction periods, growth phases, and plateaus, which are essential for understanding the underlying mechanisms. nih.gov While such detailed studies have not been published for this compound, the principles are applicable to its derivatization and polymerization reactions.

Derivatives and Functionalization Strategies of 1h,1h,2h,2h Perfluoro 5 Methylhexan 1 Ol for Advanced Applications

Design and Synthesis of Fluorinated Monomers and Oligomers Derived from 1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol

The conversion of this compound into monomers is a fundamental step for its use in polymer chemistry. These monomers are designed to retain the fluorinated side chain while incorporating a reactive group, such as a double bond, that can undergo polymerization.

A common and effective method to create polymerizable monomers from this compound is through its conversion to the corresponding acrylate (B77674) or methacrylate (B99206) ester. This is typically achieved via a direct esterification reaction with acrylic acid or methacrylic acid (or their more reactive acyl chloride derivatives).

The synthesis involves heating the fluorinated alcohol with the acrylic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid, and a polymerization inhibitor, like hydroquinone, to prevent premature polymerization of the product. guidechem.com The reaction is often carried out under conditions that allow for the removal of water to drive the equilibrium toward the ester product. The resulting monomers, 1H,1H,2H,2H-perfluoro-5-methylhexyl acrylate and 1H,1H,2H,2H-perfluoro-5-methylhexyl methacrylate, are key building blocks for creating fluoropolymers. youtube.com Polymers made from these monomers are known for their exceptionally low surface energy, high thermal and chemical stability, and both hydrophobic and oleophobic properties. youtube.comresearchgate.net

Table 1: Typical Reaction Components for Synthesis of Perfluoroalkyl Acrylates

| Role | Compound | Function |

|---|---|---|

| Fluorinated Precursor | This compound | Provides the perfluoroalkyl side chain |

| Acylating Agent | Acrylic acid or Methacrylic acid | Reacts with the alcohol to form an ester |

| Catalyst | p-Toluenesulfonic acid | Speeds up the esterification reaction |

| Inhibitor | Hydroquinone | Prevents polymerization of the monomer during synthesis |

| Solvent (optional) | Toluene or similar | Aids in azeotropic removal of water |

For applications in surface modification, this compound can be converted into fluorinated silane (B1218182) derivatives. These molecules act as coupling agents that can covalently bond to hydroxyl-bearing substrates like glass, silica, or metal oxides, creating a durable, low-energy surface.

The synthesis typically involves reacting the alcohol with a silane precursor containing reactive groups, such as chloro or alkoxy groups. For example, reacting this compound with a trialkoxysilane (e.g., triethoxysilane) or a chlorosilane yields a 1H,1H,2H,2H-perfluoro-5-methylhexyloxysilane. These derivatives can then be applied to a surface where they hydrolyze and condense to form a robust, cross-linked polysiloxane layer with the fluorinated chains oriented outwards. This process is fundamental to creating superhydrophobic and oleophobic coatings. researchgate.net

Table 2: Synthesis of Fluorinated Alkoxysilane Derivatives

| Fluorinated Alcohol | Silane Reactant | Resulting Fluorinated Silane Product |

|---|---|---|

| This compound | Triethoxychlorosilane | 1H,1H,2H,2H-Perfluoro-5-methylhexyltriethoxysilane |

| This compound | Dimethyldichlorosilane | Bis(1H,1H,2H,2H-perfluoro-5-methylhexyloxy)dimethylsilane |

Creation of Complex Macromolecular Architectures

The monomers derived from this compound serve as foundational elements for constructing sophisticated polymer structures, such as star polymers and nanocapsules. These architectures leverage the unique properties of the fluorinated side chains on a macroscopic or nanoscale level.

Star polymers are macromolecules consisting of several linear polymer chains ("arms") linked to a central core. By using acrylate or methacrylate monomers derived from this compound, it is possible to synthesize star polymers with highly fluorinated outer regions. These structures are typically synthesized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. acs.org

In this approach, a multifunctional RAFT chain transfer agent (CTA) acts as the core, and the fluorinated monomers are polymerized from the reactive sites on the core, growing outwards to form the arms. The resulting star architecture can influence the bulk properties of the material, leading to unique rheological and self-assembly behaviors not seen in their linear counterparts. acs.org

Table 3: Components for RAFT Polymerization of Fluorinated Star Polymers

| Component | Example | Function |

|---|---|---|

| Monomer | 1H,1H,2H,2H-Perfluoro-5-methylhexyl acrylate | Forms the linear arms of the star polymer |

| Core/CTA | Trithiocarbonate or Tetraxanthate CTA | Central molecule from which polymer arms grow |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the polymerization process |

| Solvent | Butyl acetate (B1210297) or similar | Solubilizes reactants and polymer |

The strong immiscibility of fluorocarbons with both water and hydrocarbons (the "fluorous effect") can be harnessed to create nanocapsules. This is achieved by designing amphiphilic molecules from this compound. An amphiphile is created by attaching a hydrophilic (water-loving) head group to the hydrophobic and lipophobic fluorinated tail.

When dispersed in a medium like water, these amphiphiles spontaneously self-assemble into higher-order structures to minimize the unfavorable interactions between the fluorous tails and the solvent. fu-berlin.de Depending on the molecule's geometry, they can form micelles, bilayers, or enclosed vesicles (nanocapsules). These nanocapsules feature a fluorous core that can serve as a unique compartment for encapsulating other fluorinated molecules or drugs. The use of branched fluorinated chains, such as the one from this compound, may also influence the packing and stability of these assemblies and potentially enhance biodegradability. researchgate.netnih.gov

Table 4: Design of a Fluorinated Amphiphile for Self-Assembly

| Molecular Segment | Example Structure | Function in Self-Assembly |

|---|---|---|

| Fluorous Tail | 1H,1H,2H,2H-Perfluoro-5-methylhexyl group | Drives aggregation due to the fluorous effect |

| Linker | Ethylene (B1197577) glycol, short alkyl chain | Connects the tail and head group |

| Hydrophilic Head | Carboxylate, Poly(ethylene glycol), Quaternary ammonium | Ensures dispersibility in aqueous media |

Synthesis of Novel Polyfluorinated Compounds Incorporating the this compound Structural Unit

Beyond its use in polymers and surface coatings, the this compound structural unit can be incorporated as a building block into a wide array of novel polyfluorinated compounds. The alcohol functionality allows for its attachment to various molecular scaffolds through ether or ester linkages, imparting fluorous characteristics to the final molecule.

For example, this structural unit could be attached to chromophores to modify their solubility for use in fluorous-phase optical applications. It could also be integrated into liquid crystal structures, where the bulky, branched fluorinated tail could influence the mesophase properties and packing behavior. Furthermore, its incorporation into larger, complex macrocycles or calixarenes could create host-guest systems with unique recognition properties driven by fluorous interactions. The synthesis of such compounds leverages standard organic reactions (e.g., Williamson ether synthesis, Steglich esterification) to append the 1H,1H,2H,2H-perfluoro-5-methylhexyloxy group onto a molecule of interest, thereby creating a new chemical entity with hybrid properties.

Advanced Applications in Materials Science and Polymer Chemistry Utilizing 1h,1h,2h,2h Perfluoro 5 Methylhexan 1 Ol Derivatives

Polymer Synthesis and Characterization Based on 1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol Derivatives

The synthesis of advanced polymers using derivatives of this compound involves transforming the parent alcohol into polymerizable monomers or reactive intermediates. For instance, the alcohol can be converted into an acrylate (B77674) or methacrylate (B99206) monomer, which is then incorporated into polymer chains via free-radical polymerization. Alternatively, it can be modified to yield derivatives like alkoxysilanes or thiols, which can be grafted onto existing polymer backbones or used in sol-gel processes.

A key synthetic strategy involves the "click-functionalization" approach, such as a thiol-ene reaction where a thiol derivative, like the structurally similar 1H,1H,2H,2H-perfluoro-1-decanethiol, is reacted with a polymer containing vinyl groups. scut.edu.cn This method allows for the efficient and modular introduction of perfluorinated chains onto a polymer backbone, creating well-defined molecular architectures. scut.edu.cn Characterization of these polymers typically involves nuclear magnetic resonance (NMR) spectroscopy and size exclusion chromatography (SEC) to confirm the structure and molecular weight. scut.edu.cn

Engineering of Fluorinated Polymer Architectures with Controlled Surface Topography

The incorporation of fluorinated side chains derived from this compound enables the engineering of polymer surfaces with specific, controlled topographies. These surface features are critical for applications requiring tailored wetting, adhesion, or optical properties.

One effective method for creating defined surface patterns is photo-embossing. rsc.org In this technique, a photochemically cross-linkable fluoropolymer film, containing monomers derived from the fluorinated alcohol, is exposed to UV light through a photomask. This process creates a surface relief with precisely defined shapes and dimensions. rsc.org The height and shape of these structures can be finely tuned by altering processing conditions such as UV energy dose and monomer composition, achieving feature heights of up to 9 μm. rsc.org

Another approach involves creating fluorinated polymer brushes on a substrate through surface-initiated controlled radical polymerization. nih.gov These brushes consist of polymer chains densely grafted to a surface. The orientation and density of the fluorinated side chains within these brushes can be controlled by adjusting the brush thickness, which in turn governs the surface properties. nih.gov Thicker brushes tend to exhibit more oriented fluorinated side chains, leading to enhanced surface stability. nih.gov The rearrangement of these chains in response to different environments, known as surface reconstruction, is a key factor in their dynamic behavior. acs.org

Development of Fluorinated Elastomers and Specialty Coatings

Derivatives of this compound are utilized in the formulation of high-performance fluorinated elastomers and specialty coatings that demand exceptional chemical resistance, thermal stability, and low surface energy. researchgate.net

Fluorinated elastomers can be synthesized by grafting thiol derivatives, such as 1H,1H,2H,2H-perfluorodecanethiol (PFDT), onto a silicone rubber backbone like methyl vinyl silicone rubber (MVQ). researchgate.net This is achieved through an efficient thiol-ene click reaction, which improves the compatibility between fluorinated phases and silicone phases in composite materials. researchgate.net The resulting elastomers combine the flexibility of silicones with the unique properties imparted by the fluorinated grafts.

In the realm of specialty coatings, these fluorochemicals are essential for applications in microfluidics. researchgate.net Low surface energy fluoropolymer coatings can be applied within poly(dimethylsiloxane) (PDMS) microfluidic channels using methods like initiated chemical vapor deposition (iCVD). researchgate.net These coatings modify the surface energy of the channels, which is crucial for controlling the formation and manipulation of droplets in two-phase flow systems. researchgate.net The resulting hydrophobic and oleophobic surfaces prevent wetting by the dispersed phase, enabling more stable and predictable droplet generation at higher flow rates than in uncoated channels. researchgate.net

Tailoring Surface Properties and Interface Chemistry with Derivatives

The primary function of incorporating this compound derivatives into materials is to tailor their surface and interfacial properties. The perfluoroalkyl portion of the molecule is responsible for imparting low surface energy, while the functional head group allows it to bind or react with substrates and polymer matrices.

Fabrication of Highly Hydrophobic and Oleophobic Coatings

The low surface energy of perfluorinated chains leads to surfaces that are simultaneously water-repellent (hydrophobic) and oil-repellent (oleophobic). Coatings are often fabricated using a sol-gel method where a silane (B1218182) derivative, such as 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (POTS), is incorporated into a silica-based sol. researchgate.net When deposited on a substrate like glass, the POTS molecules migrate to the surface. After curing at elevated temperatures (350-400°C), they form a transparent, durable coating. researchgate.net These hybrid organic-inorganic coatings exhibit excellent repellent properties. researchgate.net

The performance of these coatings is quantified by measuring the contact angles of water and oil. Higher contact angles indicate greater repellency.

Table 1: Contact Angle Performance of POTS-Based Sol-Gel Coatings This interactive table summarizes the contact angle data for coatings fabricated with 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (POTS).

| Measurement | Value |

|---|---|

| Water Contact Angle (WCA) | ~120° |

Enhancement of Adhesion in Diverse Material Systems

While fluoropolymers are known for their non-stick properties, derivatives like 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (POTS) can also function as adhesion promoters. researchgate.net This dual functionality arises from the molecular structure: the fluorinated tail orients towards the air interface to provide low surface energy, while the triethoxysilane (B36694) head group can form strong covalent bonds with the substrate.

The triethoxysilane group hydrolyzes in the presence of moisture to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl (-OH) groups present on the surface of inorganic substrates such as glass, metals, and ceramics, forming durable siloxane (Si-O-Substrate) bonds. This process effectively tethers the fluorinated polymer or coating to the substrate, significantly improving adhesion and durability.

Research into Self-healing Coating Systems

A sophisticated application for these derivatives is in the development of self-healing anticorrosive coatings. researchgate.net One prominent approach involves the microencapsulation of a healing agent, such as 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (POTS). researchgate.net

In this system, liquid POTS is enclosed within tiny microcapsules that are dispersed throughout a polymer coating matrix, such as epoxy or silicone. researchgate.net When the coating is scratched or damaged, the mechanical stress ruptures the microcapsules in the vicinity of the crack. The released POTS then wicks into the crack via capillary action. Upon exposure to atmospheric moisture, the POTS hydrolyzes and condenses, forming a stable, low-surface-energy polysiloxane network that seals the damage. This process not only restores the physical barrier but also re-establishes the hydrophobic and anticorrosive properties of the coating. researchgate.net Electrochemical impedance spectroscopy (EIS) is a key technique used to characterize and confirm the self-healing behavior of these coatings when exposed to corrosive solutions like NaCl. researchgate.net

Role in Microfluidics and Droplet-Based Systems

Droplet-based microfluidics is a technology that enables the manipulation of discrete volumes of fluid in immiscible phases, allowing for high-throughput experiments in fields like drug discovery, single-cell analysis, and diagnostics. In these systems, fluorinated liquids are frequently employed as the continuous phase due to their unique properties.

Fluorinated oils are valued for their chemical inertness, biocompatibility, and low surface tension. darwin-microfluidics.com These characteristics make them ideal for creating stable water-in-oil emulsions, where aqueous droplets containing biological or chemical reagents can act as individual microreactors. The high gas permeability of many fluorinated oils is another critical advantage, as it allows for the diffusion of oxygen and carbon dioxide, which is essential for maintaining the viability of encapsulated cells.

To prevent the coalescence of droplets, surfactants are a crucial component. In these systems, fluorinated surfactants are often used. These surfactants have a fluorophilic tail that dissolves in the continuous phase and a hydrophilic head that is oriented towards the aqueous droplet, creating a stabilizing interfacial layer. The synergy between fluorinated oils and surfactants is fundamental to the stability and performance of droplet-based microfluidic systems.

While specific studies on This compound in this context are not available, its fluorinated nature suggests it could be investigated as a component or precursor for surfactants or as an additive to the continuous phase to modify interfacial properties. For instance, other short-chain fluorinated alcohols, like perfluorobutanol, have been used to induce the coalescence of droplets by destabilizing the surfactant layer in a controlled manner.

| Property | Relevance in Droplet-Based Microfluidics |

| Chemical Inertness | Ensures compatibility with a wide range of chemical and biological reagents without reacting with them. |

| Biocompatibility | Crucial for applications involving live cells, such as cell encapsulation and sorting, ensuring cell viability. |

| Immiscibility with Water | Forms stable interfaces, which is fundamental for creating and maintaining discrete aqueous droplets. |

| Low Surface Tension | Facilitates the formation of small, stable droplets, which is advantageous for high-throughput screening. |

| Gas Permeability | Allows for the exchange of gases like oxygen and carbon dioxide, which is vital for long-term cell culture in droplets. |

Exploration of this compound Derivatives in Emerging Functional Materials

The unique properties of the carbon-fluorine bond, such as its high thermal and chemical stability, make fluorinated compounds valuable building blocks for advanced functional materials. Derivatives of fluorinated alcohols can be incorporated into polymers to tailor their surface properties, leading to materials with enhanced hydrophobicity, oleophobicity, and chemical resistance.

One common strategy for creating such materials is through the "click" chemistry approach, which allows for the efficient and specific attachment of functional molecules to a polymer backbone. For example, research has demonstrated the synthesis of shape amphiphiles by reacting a polymer with a fluorinated thiol, such as 1H,1H,2H,2H-perfluoro-1-decanethiol . scut.edu.cn This process grafts the perfluorinated chains onto the polymer, creating a material with a fluorinated surface.

These functionalized polymers have potential applications in a variety of fields. For instance, they can be used to create superhydrophobic coatings that repel water, which are useful for self-cleaning surfaces and anti-icing applications. The introduction of fluorinated moieties can also lower the surface energy of a material, which is beneficial for creating non-stick and anti-fouling surfaces.

In the context of This compound , its derivatives could be synthesized to contain reactive groups that allow for their incorporation into various polymer systems. The "5-methyl" branch in its structure might introduce unique packing characteristics and properties compared to its linear counterparts, potentially influencing the resulting material's thermal behavior and surface morphology.

Table of Representative Fluorinated Compounds and Their Applications

| Compound | Application |

| 1H,1H,2H,2H-Perfluoro-1-decanethiol | Used in "click" chemistry to create polymers with fluorinated side chains for specialized surface properties. scut.edu.cn |

| Perfluorobutanol | Employed as a destabilizing agent for controlled droplet coalescence in microfluidic systems. |

| Fluorinated Oils (e.g., FC-40, HFE-7500) | Serve as the continuous phase in droplet-based microfluidics due to their inertness and biocompatibility. darwin-microfluidics.com |

Environmental Fate and Transformation Pathways of Fluorotelomer Alcohols Ftohs , Including 1h,1h,2h,2h Perfluoro 5 Methylhexan 1 Ol

Environmental Occurrence and Transport Mechanisms of FTOHs

Fluorotelomer alcohols (FTOHs) are a class of polyfluoroalkyl substances (PFAS) that are used in the manufacturing of a wide range of consumer and industrial products, including textiles, paints, and cleaning agents. alsglobal.eu They can be released into the environment during their production, use, and disposal. FTOHs are also known to be byproducts in aqueous film-forming foam (AFFF) formulations. alsglobal.eualsglobal.com

Due to their volatility, FTOHs can be emitted into the atmosphere. alsglobal.eualsglobal.com This volatility facilitates their long-range environmental transport, which is a key mechanism for the contamination of remote regions like the Arctic. publish.csiro.aursc.org It is proposed that these volatile precursors are transported through the atmosphere and subsequently transform into more persistent perfluorinated carboxylic acids (PFCAs). publish.csiro.au

FTOHs are ubiquitously found in various environmental compartments. alsglobal.eualsglobal.comalsglobal.com They have been detected in the atmosphere of both urban and remote areas, including Alpine summits. publish.csiro.au For instance, a study at two Alpine summits found total FTOH concentrations in the air ranging from non-detectable levels up to 109 pg/m³, with 8:2 FTOH being the most dominant compound. publish.csiro.au Their presence has also been confirmed in numerous water sources, such as drinking water, wastewater, surface water, and rainwater, as well as in landfill leachate, which acts as a potential source. alsglobal.eualsglobal.com

The partitioning behavior of FTOHs influences their environmental distribution. For example, the 8:2 FTOH has a relatively low octanol-air partition coefficient, indicating it will predominantly be found in the gas phase. oup.com However, when FTOHs enter environments like wastewater treatment plants or soil, they can adsorb to sludge or soil particles, which significantly reduces their volatilization and emission into the atmosphere. acs.orgnih.gov

Abiotic Degradation Pathways

Photolytic Degradation Studies and Kinetics

The atmospheric degradation of FTOHs is a significant transformation pathway that contributes to the formation of persistent PFCAs. acs.orgutoronto.ca This process is primarily initiated by reaction with hydroxyl (OH) radicals. acs.orgutoronto.ca Smog chamber studies, often using chlorine atoms as a surrogate for OH radicals, have been conducted to investigate these reactions. acs.orgutoronto.ca The oxidation of FTOHs like 4:2 FTOH, 6:2 FTOH, and 8:2 FTOH leads to a variety of degradation products, including a homologous series of PFCAs. acs.org

In aqueous environments, FTOHs undergo indirect photolysis, with the hydroxyl radical being the primary degradation agent. oup.comnih.gov Studies on the 8:2 FTOH have shown that direct photolysis is not a significant loss process. oup.comnih.gov The rate of aqueous photolysis is influenced by the presence of other substances; for instance, nitrate (B79036) can promote photolysis, while dissolved organic carbon can inhibit it. oup.comnih.gov

The major products observed during the aqueous photolysis of 8:2 FTOH include 8:2 fluorotelomer aldehyde, 8:2 fluorotelomer carboxylic acid (8:2 FTCA), and perfluorooctanoic acid (PFOA). oup.comnih.gov Minor products such as 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA) and perfluorononanoic acid (PFNA) have also been identified. oup.comnih.gov

Interactive Table: Photodegradation Half-lives of 8:2 FTOH in Aqueous Systems

| Condition | Half-life (hours) |

|---|---|

| 10 mM H₂O₂ | 0.83 ± 0.20 |

| 100 µM H₂O₂ | 38.0 ± 6.0 |

| Synthetic Field Water Systems | 30.5 ± 8.0 to 163.1 ± 3.0 |

Data sourced from studies on 8:2 FTOH photolysis. nih.gov

Hydrolytic Stability and Other Chemical Transformation Processes in Environmental Matrices

FTOHs themselves are generally stable against hydrolysis due to the absence of easily hydrolyzable functional groups like esters. oup.com However, hydrolysis is a critical transformation process for many FTOH precursor compounds, such as fluorotelomer-based polymers and surfactants that contain ester linkages. nih.gov The breaking of these linkages, which can be enhanced by certain solvents, results in the release of FTOHs into the environment. nih.gov These precursor compounds are used in a wide variety of products, and their degradation is a significant indirect source of FTOHs.

Biotic Transformation Mechanisms

Concepts of Biotransformation and Potential for Environmental Mobility (focused on chemical changes)

The biotransformation of FTOHs involves significant chemical changes that alter their physical-chemical properties and, consequently, their environmental mobility. The initial FTOH molecule is relatively volatile and has limited water solubility. oup.com The microbial oxidation of the terminal alcohol group to a carboxylic acid group (-COOH) dramatically increases the polarity and water solubility of the molecule.

This conversion from a neutral FTOH to an anionic fluorotelomer carboxylate (FTCA) and subsequently to a highly persistent perfluorinated carboxylate (PFCA) is a critical step in their environmental fate. PFCAs are known for their exceptional stability and resistance to further degradation. utoronto.ca They are also highly water-soluble and can be readily transported in aquatic systems.

Therefore, the biotransformation of FTOHs acts as a pathway that converts less mobile and more volatile compounds into highly mobile, persistent, and bioaccumulative end products (PFCAs). rsc.org This process effectively increases the environmental distribution and long-term persistence of these fluorinated contaminants. The formation of PFCAs from FTOH precursors is a major contributor to the widespread presence of PFCAs in the global environment, including in wildlife and humans. magtech.com.cn

Modeling Environmental Distribution and Persistence of Branched FTOHs

The environmental fate of 1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol, a branched fluorotelomer alcohol, is primarily predicted through the use of multimedia environmental fate models. These complex computational tools are essential for understanding how chemicals move between different environmental compartments, including air, water, soil, and sediment.

A critical aspect of modeling the environmental distribution of FTOHs is their potential for long-range atmospheric transport. Due to their volatility, these compounds can be transported over vast distances in the atmosphere. mdpi.com Once in the atmosphere, they can undergo chemical transformations. For instance, studies have shown that FTOHs can degrade to form perfluorocarboxylic acids (PFCAs), which are highly persistent environmental contaminants. acs.orgutoronto.ca The atmospheric lifetime of FTOHs is a key parameter in these models, with estimates suggesting they can persist long enough for widespread hemispheric distribution. acs.org

The structure of the FTOH molecule, particularly its branching, plays a crucial role in its environmental behavior, influencing properties like vapor pressure and water solubility. These physicochemical properties are fundamental inputs for environmental fate models. While specific experimental data for this compound are scarce, models often rely on data from related straight-chain and other branched FTOHs to make predictions. For example, research on sludge-applied soils has documented the persistence of both straight-chained and secondary branched FTOHs, with disappearance half-lives ranging from 0.85 to 1.8 years. nih.gov

Biodegradation is another critical pathway that influences the persistence of FTOHs in the environment. nih.govacs.org Studies have shown that FTOHs can be biodegraded by microorganisms in soil and activated sludge. nih.govpurdue.edu This process can lead to the formation of various metabolites, including PFCAs. utoronto.caacs.org The rate and extent of biodegradation are influenced by environmental conditions and the specific structure of the FTOH.

Below are interactive tables summarizing key parameters and findings relevant to the environmental modeling of branched FTOHs, based on available research.

Table 1: Key Physicochemical Properties and Environmental Fate Parameters for Modeling FTOHs

| Property | Value/Range | Significance in Modeling |

| Vapor Pressure | Varies with structure | Influences volatilization from soil and water into the atmosphere. |

| Water Solubility | Generally low | Affects partitioning between water and other environmental compartments. |

| Atmospheric Half-life | Can be on the order of days to weeks | Determines the potential for long-range atmospheric transport. |

| Soil Disappearance Half-life | 0.85 - 1.8 years (for some FTOHs) nih.gov | Indicates persistence in the terrestrial environment. |

| Biodegradation Potential | Demonstrated in soil and sludge nih.govpurdue.edu | A key removal pathway from the environment. |

Table 2: Predicted Environmental Distribution of FTOHs based on Multimedia Models

| Environmental Compartment | Predicted Behavior | Key Influencing Factors |

| Atmosphere | Subject to long-range transport and degradation to PFCAs. mdpi.comacs.org | Volatility, atmospheric reaction rates. |

| Water | Low concentrations expected due to low water solubility and volatilization. | Henry's Law constant. |

| Soil and Sediment | Can persist and undergo biodegradation. nih.govpurdue.edu | Sorption characteristics, microbial activity. |

| Biota | Potential for bioaccumulation of degradation products (PFCAs). acs.org | Trophic chain transfer. |

Advanced Analytical Methodologies for the Characterization and Detection of 1h,1h,2h,2h Perfluoro 5 Methylhexan 1 Ol and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol, enabling its separation from complex mixtures and facilitating accurate quantification. Gas and liquid chromatography, particularly when coupled with mass spectrometry, are the cornerstones of modern analytical strategies for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for FTOH Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of volatile and semi-volatile compounds such as fluorotelomer alcohols (FTOHs). amazonaws.com The combination of gas chromatography's separation capabilities with the mass spectrometer's detection and identification power makes it an invaluable tool for analyzing these substances. phcog.com

Traditionally, the determination of FTOHs has been performed using single quadrupole GC-MS in chemical ionization (CI) mode. shimadzu.com While CI can achieve sensitive detection limits, electron ionization (EI) is often preferred for its comprehensive analytical capabilities. shimadzu.com The development of triple quadrupole GC-MS/MS systems operating in EI mode with multiple reaction monitoring (MRM) has further enhanced the sensitivity and specificity of FTOH analysis. shimadzu.com This approach allows for the detection of FTOHs at very low concentrations, with instrument detection limits (IDLs) estimated to be between 0.1 and 0.5 ng/mL for many FTOHs. shimadzu.com

To improve laboratory productivity and reduce the consumption of carrier gases like helium, faster GC-MS methods have been developed. restek.com Low-pressure gas chromatography (LPGC) has been shown to significantly reduce analysis time for FTOHs, achieving separations up to 1.9 times faster than conventional methods while also decreasing helium usage by 60%. restek.com

Table 1: Comparison of Conventional and LPGC-MS Analysis of Fluorotelomer Alcohols

| Parameter | Conventional GC-MS | LPGC-MS |

|---|---|---|

| Analysis Time | ~7.5 minutes | < 4 minutes |

| Helium Usage | Standard | Reduced by 60% |

| Throughput | Standard | Increased |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone technique for the analysis of a wide range of compounds, including FTOHs, particularly in complex environmental and biological samples. nih.govnih.gov LC-MS offers high sensitivity, selectivity, and the ability to analyze compounds that are not amenable to GC-MS without derivatization.

For the analysis of FTOHs, various LC-MS/MS methods have been developed. nih.govshimadzu.com These methods often utilize different atmospheric pressure ionization sources, such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI), to generate ions for mass analysis. pfascentral.orgdtu.dk The choice of ionization source can significantly impact the sensitivity and selectivity of the analysis. For instance, negative-ion APCI has been shown to provide the lowest limits of detection for some neutral per- and polyfluoroalkyl substances (PFASs). pfascentral.org

Method development in LC-MS/MS for FTOHs focuses on optimizing chromatographic separation, mobile phase composition, and mass spectrometric parameters to achieve the desired sensitivity and resolution. nih.gov Derivatization with reagents like dansyl chloride has been employed to enhance the ionization efficiency and lower the detection limits of FTOHs in complex matrices such as sediment. pku.edu.cn

Table 2: Instrument Detection Limits (IDLs) for FTOHs with and without Dansyl Derivatization

| Compound | IDL without Derivatization (µg/L) | IDL with Dansyl Derivatization (µg/L) | Improvement Factor |

|---|---|---|---|

| 4:2 FTOH | 30 | 0.014 | ~2143x |

| 6:2 FTOH | 1 | 0.015 | ~67x |

| 8:2 FTOH | - | 0.014 | - |

| 10:2 FTOH | 3 | 0.0093 | ~323x |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of this compound. These methods provide detailed information about the molecular structure and chemical bonding within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural characterization of fluorinated compounds. researchgate.net A combination of 1H, 13C, and 19F NMR experiments provides comprehensive information about the carbon-hydrogen framework and the location of fluorine atoms within the molecule. osti.gov

For fluorotelomer alcohols, 1H NMR is used to identify the protons in the ethoxy group (-CH2CH2OH), while 13C NMR provides information about the carbon skeleton. osti.gov The most informative technique for these compounds is often 19F NMR, which is highly sensitive to the local chemical environment of the fluorine atoms. nih.gov The chemical shifts and coupling patterns in the 19F NMR spectrum can be used to confirm the structure of the perfluoroalkyl chain. acs.org

Table 3: Representative NMR Data for Perfluorohexyl Telomer Compounds

| Nucleus | Position | Chemical Shift (ppm) |

|---|---|---|

| 1H | A (-CH2-) | 3.9 |

| B (-CH2-) | 2.4 | |

| OH | 1.9 | |

| 13C | A (-CH2-) | 58 |

| B (-CH2-) | 31 | |

| 19F | 1 (-CF3) | -81.2 |

| 2 (-CF2-) | -124.7 | |

| 3, 4, 5 (-CF2-) | -123.2, -122.1, -123.5 | |

| 6 (-CF2-) | -114.8 |

Note: Data is for a representative perfluorohexyl telomer alcohol and serves as an illustrative example.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR spectroscopy is particularly useful for identifying the hydroxyl (-OH) group, which exhibits a strong, broad absorption band in the region of 3200-3600 cm-1. The C-H stretching vibrations of the methylene (B1212753) groups (-CH2-) would appear around 2850-2960 cm-1. The C-F stretching vibrations of the perfluoroalkyl chain give rise to very strong and characteristic absorptions in the fingerprint region, typically between 1000 and 1400 cm-1.

Raman spectroscopy can also be used to identify these functional groups. nih.gov The C-C, CF2, and CF3 bonds, as well as the hydroxyl group, all have characteristic Raman shifts. nih.gov Recent studies have shown that combining Raman spectroscopy with computational methods like density functional theory (DFT) and machine learning can be a powerful approach for differentiating between various PFAS compounds. nih.govspectroscopyonline.com This suggests the potential for these techniques in the detailed characterization of specific FTOHs like this compound.

Application of Certified Reference Materials in Trace Analysis and Method Validation

Certified Reference Materials (CRMs) are indispensable for ensuring the quality and reliability of analytical measurements, particularly in trace analysis. sigmaaldrich.com CRMs are highly characterized materials with certified property values, which are used for method validation, calibration of instruments, and monitoring laboratory performance. researchgate.net

In the analysis of this compound and other FTOHs, the use of CRMs is crucial for achieving accurate and traceable results. These materials help to minimize measurement uncertainty and ensure that data from different laboratories are comparable. nemc.us

The availability of CRMs for a range of FTOHs allows laboratories to:

Validate analytical methods: By analyzing a CRM and comparing the measured value to the certified value, laboratories can assess the accuracy and precision of their methods.

Calibrate instruments: CRMs can be used to create calibration curves for the accurate quantification of the target analyte.

Perform quality control: Regular analysis of CRMs helps to monitor the ongoing performance of analytical systems and detect any potential issues.

The development and use of CRMs are essential for regulatory monitoring and research studies where high-quality, reliable data are paramount. researchgate.net

Development of Novel High-Sensitivity Detection and Quantification Techniques

The detection and quantification of this compound, a branched-chain fluorotelomer alcohol (FTOH), and its metabolites present significant analytical challenges. Its chemical properties, including volatility and the absence of easily ionizable functional groups, necessitate the development of highly sensitive and selective methodologies. researchgate.net Research has increasingly focused on overcoming the limitations of traditional analytical approaches to achieve the low detection limits required for environmental and biological monitoring.

Advances in analytical instrumentation and sample preparation have led to novel techniques capable of quantifying trace levels of FTOHs and their degradation products. These methods are critical for understanding the environmental fate, transport, and metabolic pathways of these compounds. The primary strategies involve enhancing the sensitivity of mass spectrometry through advanced ionization techniques, chromatographic separation, and chemical derivatization. researchgate.netalsenvironmental.co.uk

Gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a robust and selective method for FTOH analysis. alsenvironmental.co.ukalsglobal.com The use of positive chemical ionization (PCI) in GC-MS/MS significantly improves the sensitivity and reliability of determining FTOHs in various water matrices, including groundwater and surface water. alsenvironmental.co.ukalsglobal.com This technique is particularly suitable for FTOHs, which can be too volatile for conventional liquid chromatography. alsenvironmental.co.uk For analyzing FTOHs in air, methods coupling thermal desorption (TD) with GC-MS/MS have been developed to quantify trace levels emitted from consumer products, with instrument detection limits (IDLs) reported in the range of 0.07–0.09 ng per tube. researchgate.net Furthermore, low-pressure gas chromatography (LPGC) has been shown to accelerate analysis times significantly—1.9 times faster than conventional GC-MS—while reducing helium consumption by 60%. restek.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful tool, especially when enhanced by chemical derivatization. nih.govpku.edu.cn Since FTOHs lack ionizable groups like carboxylates or sulfonates, their analysis by LC-MS/MS often suffers from poor sensitivity. researchgate.net To address this, derivatization methods have been developed to introduce a readily ionizable tag onto the FTOH molecule. A notable example is the use of dansyl chloride (DNS) as a derivatizing agent. nih.govpku.edu.cn This pre-column derivatization has been shown to enhance detection sensitivities by 7.5 to 241 times compared to analysis without derivatization. researchgate.netnih.govpku.edu.cn

The following table details the improvement in instrument detection limits (IDLs) for several FTOHs using an LC-electrospray ionization (ESI)-MS/MS method with and without dansyl chloride derivatization.

| Compound | IDL without Derivatization (μg/L) | IDL with Dansyl Derivatization (μg/L) | Sensitivity Enhancement Factor |

| 4:2 FTOH | 3.43 | 0.014 | 241x |

| 6:2 FTOH | 0.11 | 0.015 | 7.5x |

| 8:2 FTOH | 0.067 | 0.014 | 4.8x |

| 10:2 FTOH | 0.17 | 0.0093 | 18x |

| Data sourced from Peng et al. (2013). nih.govpku.edu.cn |

The table below summarizes the performance of various high-sensitivity techniques for FTOH quantification in different matrices.

| Analytical Technique | Matrix | Analyte(s) | Method Quantification Limit (MQL) | Recovery Rate (%) |

| LC-ESI-MS/MS with Dansyl Derivatization | Marine Sediment | 4:2, 6:2, 8:2, 10:1, 10:2 FTOH | 0.017–0.060 ng/g dw | 67-83 |

| GC-MS/MS | Mammalian Serum & Liver | FTOHs and PFCAs | <50 ng/mL or ng/g | 81-101 |

| HPLC-MS/MS | Aqueous Samples (Wastewater) | FTOHs and other PFAS | 0.3–199 ng/L | 82-110 |

| Data compiled from multiple research findings. nih.govpku.edu.cnnih.govnih.gov |

The development of these high-sensitivity techniques is also crucial for the detection and quantification of metabolites of this compound. FTOHs are known precursors to persistent perfluoroalkyl carboxylic acids (PFCAs) and other intermediate products through biotransformation. alsglobal.comresearchgate.net For example, the metabolism of 8:2 FTOH can lead to the formation of metabolites such as 8:2 fluorotelomer carboxylic acid (FTCA), perfluorooctanoic acid (PFOA), and perfluorononanoic acid (PFNA). nih.govnih.gov High-sensitivity methods, including LC-MS-Time-of-Flight (TOF) analysis, have enabled the identification of novel biomarkers, such as FTOH-sulfate conjugates, in human samples for the first time, with concentrations ranging from 50 to 80 pg/mL. nih.gov The ability to accurately measure these trace-level metabolites is essential for assessing human exposure and understanding the complete metabolic fate of the parent FTOH compound. nih.gov

Theoretical and Computational Studies on 1h,1h,2h,2h Perfluoro 5 Methylhexan 1 Ol

Molecular Modeling and Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in exploring the fundamental properties of fluorinated molecules at the atomic level.

Conformational Analysis and Energy Landscape Exploration

The three-dimensional structure of a flexible molecule like 1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol is not static. It exists as a population of interconverting conformers, each with a distinct energy level.

Helical Nature of Perfluoroalkyl Chains : Unlike their linear hydrocarbon counterparts, perfluoroalkyl chains have a characteristic preference for adopting helical conformations. nih.gov This tendency is a result of the electrostatic repulsion between the highly electronegative fluorine atoms on adjacent carbon atoms. nsf.gov It is therefore predicted that the perfluorinated segment of this compound will exhibit this helical twist.

Table 1: Comparison of Conformational Energy in a Model Fluorinated Alcohol

| Conformer Type | Description | Relative Energy (kJ/mol) | Population (%) | O-H···F Distance (Å) |

|---|---|---|---|---|

| Stretched (SC) | Linear arrangement of the carbon backbone. | 0 (Reference) | High | > 3.0 |

| Interacting (EIC) | Folded conformation allowing O-H···F interaction. | 2.7 | Moderate | ~2.00 |

Data extrapolated from studies on analogous compounds like syn-4-fluoropentan-2-ol for illustrative purposes. nih.gov

Investigation of Electronic Structure and Bonding Characteristics

The high electronegativity of fluorine atoms profoundly influences the electronic structure of the entire molecule.

Inductive Effect : The perfluorinated alkyl chain exerts a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect polarizes the C-F bonds and significantly reduces the electron density along the carbon backbone and, importantly, at the hydroxyl group. man.ac.uk This withdrawal of electron density increases the acidity of the hydroxyl proton, making fluorinated alcohols more acidic than their non-fluorinated analogs. nih.gov

Bonding and Charge Distribution : Quantum chemical calculations reveal a highly polarized electronic landscape. The fluorine atoms carry a significant partial negative charge, while the carbon atoms bonded to them become partially positive. This charge distribution is critical for understanding intermolecular interactions. The C-F bond is exceptionally strong, contributing to the chemical stability of the molecule. nih.gov The electron-withdrawing effect also impacts the C-C bonds within the fluorinated segment and influences the reactivity of the C-H bonds in the ethyl spacer.

Table 2: Calculated Electronic Properties of Model Fluorinated Alcohols

| Property | Trifluoroethanol (TFE) | Hexafluoroisopropanol (HFIP) | Predicted for Target Compound |

|---|---|---|---|

| Dipole Moment (Debye) | ~2.5 | ~3.5 | High |

| pKa | ~12.4 | ~9.3 | Low (Highly Acidic) |

| Partial Charge on OH Proton | Highly Positive | Very Highly Positive | Very Highly Positive |

Values are representative and sourced from general chemical principles and studies on TFE and HFIP. nih.govacs.org

Molecular Dynamics (MD) Simulations

MD simulations model the movement and interactions of an ensemble of molecules over time, providing a window into the behavior of the substance in its liquid or solid state.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks

The behavior of this compound in a condensed phase is dominated by a complex interplay of forces.

Hydrogen Bonding : The primary intermolecular interaction is the hydrogen bond formed between the hydroxyl group of one molecule and the oxygen of another. uevora.pt Fluorinated alcohols are known to be strong hydrogen bond donors due to the increased acidity of the OH proton, but they are poor hydrogen bond acceptors. researchgate.netacs.org This leads to the formation of extensive, well-organized hydrogen-bonded networks, often consisting of linear chains and cyclic aggregates. uevora.pt

Fluorophilic and Hydrophobic Interactions : The molecule possesses distinct fluorinated and hydrogenated segments. The perfluorinated chains are both hydrophobic (water-repelling) and lipophobic (oil-repelling), leading to "fluorophilic" interactions where these segments tend to self-associate. MD simulations of mixtures containing both fluorinated and hydrogenated alcohols have demonstrated nano-segregation, where fluorinated and hydrogenated chains create separate domains within the liquid. uevora.ptacs.org This self-aggregation of the fluorinated tails is a defining feature of the molecular organization.

Study of the Influence of Pressure and Temperature on Molecular Organization in Condensed Phases

External conditions like pressure and temperature can significantly alter the structure and properties of the condensed phase.

Effect of Pressure : MD simulations and experimental studies on similar long-chain perfluorinated alcohols show that as pressure increases, the liquid density rises predictably. uevora.pt This compression forces the molecules closer together, which can affect the geometry and strength of the hydrogen bond network. The increased pressure generally leads to a more ordered, though not necessarily crystalline, arrangement of the molecules. uevora.pt

Effect of Temperature : Increasing temperature introduces more kinetic energy into the system, leading to greater molecular motion. This disrupts the ordered hydrogen bond networks and the segregated domains of the fluorinated tails, causing the liquid to become less structured. Properties like viscosity would decrease, and thermal expansion would be observed. Conversely, cooling the substance would reduce molecular motion, favoring the formation of more stable, ordered structures, potentially leading to crystallization. researchgate.net

Table 3: Pressure-Dependent Properties of a Model Perfluorinated Alcohol (1H,1H-Perfluorohexan-1-ol)

| Pressure (MPa) | Temperature (K) | Density (g/cm³) | Isothermal Compressibility (GPa⁻¹) |

|---|---|---|---|

| 0.1 | 293.15 | 1.659 | 0.85 |

| 30 | 293.15 | 1.681 | 0.79 |

| 70 | 293.15 | 1.705 | 0.72 |

| 0.1 | 313.15 | 1.627 | 0.96 |

| 70 | 313.15 | 1.676 | 0.81 |

Data derived from experimental measurements on analogous compounds to illustrate expected trends. uevora.pt

Structure-Reactivity Relationship (SAR) Studies for Fluorinated Alcohols (excluding biological activity)

SAR studies aim to connect a molecule's chemical structure to its reactivity and physicochemical properties. For fluorinated alcohols, the number and position of fluorine atoms are critical determinants of their behavior.

Acidity : As noted, the primary effect of fluorination is a significant increase in the acidity of the alcohol's hydroxyl group. nih.gov The electron-withdrawing power of the perfluoroalkyl group stabilizes the resulting alkoxide anion, shifting the deprotonation equilibrium and lowering the pKa. The reactivity of the alcohol in base-catalyzed reactions is therefore greatly enhanced compared to non-fluorinated analogs.

Solvent Properties : Fluorinated alcohols like TFE and HFIP are considered "non-coordinating" but highly polar, hydrogen-bond-donating solvents. rsc.org Their ability to stabilize cationic intermediates via charge-dipole interactions and activate substrates through strong hydrogen bonding makes them uniquely effective solvents for a variety of chemical reactions, including challenging C-H functionalizations. rsc.orgacs.org The structural features of this compound—a highly fluorinated tail and a strong H-bond donor head—suggest it would share these beneficial solvent properties.

Nucleophilicity and Electrophilicity : The oxygen atom in the hydroxyl group is rendered less nucleophilic due to the electron-withdrawing effect of the fluorinated chain. Conversely, the carbon atom attached to the oxygen (C1) becomes more electrophilic and susceptible to nucleophilic attack. The reactivity of the molecule is thus a balance between the properties of the hydroxyl group and the influence of the extensive fluorination.

Predictive Modeling for Chemical Reactivity and Environmental Behavior

Predictive modeling plays a crucial role in assessing the potential chemical reactivity and environmental behavior of compounds like this compound, especially in the absence of extensive experimental data. As a member of the short-chain per- and polyfluoroalkyl substances (PFAS) category, its fate in the environment is a subject of significant interest. Computational tools, such as Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the properties and behavior of such chemicals. These models establish mathematical relationships between the molecular structure of a chemical and its physicochemical properties or biological activity.

For emerging contaminants like this compound, predictive modeling is often the primary source of information for hazard and risk assessment. In silico tools are employed to estimate key parameters that govern a chemical's environmental journey.

Predictive Modeling of Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the robust carbon-fluorine bonds and the presence of a hydroxyl functional group. Predictive models can estimate its susceptibility to various degradation pathways.

Key Predicted Reactivity Parameters:

| Parameter | Predicted Outcome for Short-Chain Fluorinated Alcohols | Significance |

| Atmospheric Oxidation | Slow degradation by hydroxyl radicals | Determines atmospheric lifetime and potential for long-range transport. |

| Hydrolysis | Not expected to be a significant degradation pathway | Indicates persistence in aqueous environments. |

| Biodegradation | Resistant to microbial degradation | Suggests a tendency to persist in soil and water systems. |

Research indicates that short-chain PFAS, a class to which this compound belongs, are generally resistant to common degradation processes found in wastewater treatment plants, such as chlorination and anaerobic digestion. This resistance is a key factor in their environmental persistence.

Predictive Modeling of Environmental Behavior

The environmental behavior of a chemical, including its transport and partitioning in different environmental compartments, can be predicted using various modeling approaches. For short-chain PFAS like this compound, high mobility is a primary concern.

Predicted Environmental Fate and Transport Parameters:

| Parameter | Predicted Value Range for Similar Short-Chain PFAS | Environmental Implication |

| Log K_ow (Octanol-Water Partition Coefficient) | Low | Low potential for bioaccumulation in fatty tissues. |

| Water Solubility | High | High mobility in aqueous systems, leading to potential contamination of groundwater and surface water. |

| Soil Adsorption Coefficient (K_oc) | Low | Limited adsorption to soil and sediment, facilitating movement through the soil column into groundwater. |

| Henry's Law Constant | Low to Moderate | Moderate potential for volatilization from water to air. |

Predictive studies on short-chain PFAS suggest they are highly mobile due to their increased solubility in water and lower tendency to adsorb to soil particles compared to their long-chain counterparts. This mobility can lead to widespread distribution in the environment and potential contamination of water resources far from the original source of emission.

Fugacity-based multimedia mass-balance models are also utilized to predict the environmental distribution of such substances. These models estimate the partitioning of a chemical between air, water, soil, and sediment, providing insights into its likely environmental sinks. For short-chain PFAS, these models generally predict a wide distribution in the environment.

It is important to note that while in silico methods are powerful tools, they are associated with uncertainties. The lack of comprehensive experimental data for many emerging PFAS, including this compound, necessitates a cautious interpretation of predictive modeling results. Nevertheless, these models provide crucial preliminary assessments that can guide further experimental research and risk management strategies.

Conclusions and Future Research Directions

Summary of Key Research Advances and Contributions Regarding 1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol

Direct research contributions and significant advances concerning this compound are not substantially documented in peer-reviewed literature. The primary available information identifies it as a chemical entity with the CAS Number 89076-11-9. chemicalbook.com Research in the broader field of FTOHs, however, has advanced significantly. These compounds are recognized as volatile precursors to perfluorinated carboxylic acids (PFCAs), which are environmentally persistent. wikipedia.orgacs.org

The general synthesis route for FTOHs involves the telomerization of tetrafluoroethylene (B6358150) with a pentafluoroethyl iodide telogen, followed by the addition of ethylene (B1197577) and subsequent replacement of the terminal iodine with a hydroxyl group. wikipedia.org While this outlines the fundamental chemistry, specific synthesis and purification advancements for branched FTOHs like this compound are not detailed in existing research.

Studies on linear FTOHs have established their presence in various consumer products, including textiles, cleaning agents, and food-contact materials, often as residuals. taylorandfrancis.comresearchgate.net The primary contribution of this research has been to identify FTOHs as a source of other per- and polyfluoroalkyl substances (PFAS) in the environment through degradation and biotransformation. rsc.orgresearchgate.netacs.org For instance, the atmospheric oxidation of FTOHs is a recognized pathway for the formation of PFCAs. acs.org However, the specific degradation pathways and products of a branched FTOH like this compound remain an uninvestigated area.

Identification of Current Gaps and Challenges in its Fundamental Chemical Understanding and Applications

The most significant gap concerning this compound is the near-total absence of fundamental chemical and application data. The challenges in understanding this compound are emblematic of the broader difficulties in the field of fluorinated compound analysis.

Key Gaps and Challenges:

Lack of Physicochemical Data: There is no readily available, experimentally determined data for properties such as boiling point, vapor pressure, water solubility, and partition coefficients for this compound. This information is crucial for predicting its environmental fate and transport. For context, data for the related linear compound, 1H,1H,2H,2H-Perfluorohexan-1-ol, is available and presented below.

| Property | Value for 1H,1H,2H,2H-Perfluorohexan-1-ol (CAS: 2043-47-2) | Reference |

|---|---|---|

| Molecular Formula | C6H5F9O | |

| Molecular Weight | 264.09 g/mol | |

| Flash Point | 73.3 °C (closed cup) | |

| Assay | 97% |

Analytical Challenges: The analysis of PFAS, including FTOHs, is inherently complex. These compounds are often present at trace levels and can be ubiquitous in laboratory settings, leading to a high risk of background contamination. food-safety.comacs.org The unique chemical properties of fluorinated compounds, such as the strength of the carbon-fluorine bond, require specialized analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). chromatographyonline.comresearchgate.net Developing and validating methods for a novel, branched compound like this compound would require significant effort. Derivatization techniques, such as using dansyl chloride, have been developed to enhance the sensitivity of FTOH detection in environmental samples, a necessary step for future studies. nih.gov

Unknown Applications and Environmental Fate: There is no information on whether this compound is used commercially or if it is a byproduct of other processes. Its environmental behavior, including atmospheric lifetime, degradation pathways, and potential to form persistent PFCAs, is entirely unknown. Research on other FTOHs indicates their atmospheric lifetime is primarily determined by reaction with OH radicals, estimated to be around 20 days. acs.org The impact of its methyl-branched structure on this reactivity is a key unanswered question.

Emerging Trends and Prospective Areas in Fluorotelomer Alcohol Research

The broader field of FTOH research is evolving, driven by regulatory interest in PFAS and a push toward "greener" fluorinated alternatives.